molecular formula C7H6BrN3OS B15361617 8-Bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine

8-Bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine

Cat. No.: B15361617
M. Wt: 260.11 g/mol
InChI Key: UITKFVZAHYANNN-UHFFFAOYSA-N
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Description

8-Bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine is a heterocyclic aromatic organic compound characterized by the presence of a bromine atom and a methylsulfinyl group attached to an imidazo[1,5-c]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine typically involves multiple steps, starting with the formation of the imidazo[1,5-c]pyrimidine core One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow reactors or batch processes.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.

  • Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, 8-Bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery.

Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic potential. They may have applications in the treatment of various diseases, including cancer and inflammatory conditions.

Industry: In industry, the compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for use in a variety of applications, from pharmaceuticals to advanced materials.

Mechanism of Action

The mechanism by which 8-Bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing it from catalyzing its target reaction. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridines: These compounds are structurally similar but differ in the position of the nitrogen atoms in the ring.

  • Pyrimidines: These compounds share the pyrimidine core but lack the imidazole ring and additional substituents.

Uniqueness: 8-Bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine is unique due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and stability make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C7H6BrN3OS

Molecular Weight

260.11 g/mol

IUPAC Name

8-bromo-5-methylsulfinylimidazo[1,5-c]pyrimidine

InChI

InChI=1S/C7H6BrN3OS/c1-13(12)7-10-2-5(8)6-3-9-4-11(6)7/h2-4H,1H3

InChI Key

UITKFVZAHYANNN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC=C(C2=CN=CN21)Br

Origin of Product

United States

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